molecular formula C23H15N3OS B14499478 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 64448-53-9

1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14499478
CAS No.: 64448-53-9
M. Wt: 381.5 g/mol
InChI Key: XHRXLFQNNOTOBH-UHFFFAOYSA-N
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Description

1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a benzothiazole moiety fused with a naphthalenone structure

Preparation Methods

The synthesis of 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, such as the use of CO₂ and diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Chemical Reactions Analysis

1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to act as an electron-withdrawing group, which can influence the compound’s reactivity and binding affinity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

    2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.

    2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole: The parent compound, which serves as a building block for more complex derivatives. 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its fused naphthalenone structure, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

64448-53-9

Molecular Formula

C23H15N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

1-[(2-phenyl-1,3-benzothiazol-5-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C23H15N3OS/c27-20-12-10-15-6-4-5-9-18(15)22(20)26-25-17-11-13-21-19(14-17)24-23(28-21)16-7-2-1-3-8-16/h1-14,27H

InChI Key

XHRXLFQNNOTOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N=NC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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